molecular formula C21H21N3O5 B12975154 (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid

Cat. No.: B12975154
M. Wt: 395.4 g/mol
InChI Key: CKMNNKBYQJXRAB-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features a benzyloxycarbonyl group, an indole ring, and an amino acid derivative. Compounds with such structures are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, including:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the indole ring: The indole ring is synthesized through various methods, such as the Fischer indole synthesis.

    Coupling reactions: The protected amino acid derivative is coupled with the indole derivative using peptide coupling reagents like EDCI or DCC.

    Deprotection: The final step involves the removal of the protecting groups under specific conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions may target the carbonyl groups.

    Substitution: Substitution reactions can occur at various positions on the indole ring and the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Peptide synthesis: Utilized in the synthesis of peptides and proteins.

Biology

    Enzyme studies: Used as a substrate or inhibitor in enzyme studies.

    Cell signaling: Investigated for its role in cell signaling pathways.

Medicine

    Drug development: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.

Industry

    Biotechnology: Used in the development of biotechnological applications, such as biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring may play a crucial role in binding to these targets, while the benzyloxycarbonyl group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan derivatives: Compounds like N-acetyltryptophan share structural similarities.

    Peptide derivatives: Compounds with similar peptide backbones and protecting groups.

Uniqueness

The uniqueness of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Biological Activity

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid, often referred to as a derivative of indole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C28H27N3O5
  • Molecular Weight : 485.53 g/mol
  • CAS Number : 16856-28-3

The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The benzyloxycarbonyl group enhances the stability and solubility of the compound, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may interact with histone deacetylases (HDACs), which play a role in gene regulation and cancer progression .
  • Receptor Modulation : The indole structure can facilitate binding to various receptors, modulating their activity. This property is essential for compounds aimed at treating neurological disorders or cancers.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (nM)Reference
HDAC InhibitionHDAC1–3, 10, 1114 – 67
Anticancer ActivityVarious cancer cell linesVaries
Antiviral ActivitySARS-CoV-2 Nsp13 helicase50

Case Study 1: HDAC Inhibition

In a study evaluating the inhibitory effects of various compounds on HDAC isoforms, this compound demonstrated potent inhibition against HDAC1–3 with IC50 values ranging from 14 to 67 nM. This suggests its potential utility in cancer therapy, where HDACs are often overexpressed .

Case Study 2: Antiviral Properties

Research has indicated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2 by targeting the Nsp13 helicase. The compound's ability to inhibit this enzyme could provide a pathway for developing effective treatments against COVID-19 variants .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1

InChI Key

CKMNNKBYQJXRAB-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O

Origin of Product

United States

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